6-{5-[4-(Propan-2-yloxy)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile
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Overview
Description
6-{5-[4-(Propan-2-yloxy)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile is a complex organic compound that features a unique structure combining a pyridine ring, a pyrrolidine ring, and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{5-[4-(Propan-2-yloxy)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a dihalide.
Introduction of the Benzoyl Group: This step involves the acylation of the pyrrolidine ring with 4-(Propan-2-yloxy)benzoyl chloride under basic conditions.
Formation of the Pyridine Ring: The pyridine ring can be introduced through a condensation reaction involving a suitable aldehyde and an amine.
Final Cyclization and Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
6-{5-[4-(Propan-2-yloxy)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonitrile group or reduce other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound’s chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-{5-[4-(Propan-2-yloxy)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-{5-[4-(Methoxy)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile
- 6-{5-[4-(Ethoxy)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile
Uniqueness
The uniqueness of 6-{5-[4-(Propan-2-yloxy)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile lies in its specific combination of functional groups and ring systems, which confer unique chemical and biological properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
6-[5-(4-propan-2-yloxybenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-15(2)28-20-6-4-17(5-7-20)22(27)26-13-18-11-25(12-19(18)14-26)21-8-3-16(9-23)10-24-21/h3-8,10,15,18-19H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUBICKIBWKOMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CC3CN(CC3C2)C4=NC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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